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Introduction
BI-1942 is a highly potent and selective small-molecule inhibitor of human chymase (CMA1), a

chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1][2]

Upon mast cell activation, chymase is released into the local tissue where it plays a significant

role in various physiological and pathological processes.[1] Notably, it is a key enzyme in the

renin-angiotensin system (RAS), generating angiotensin II (Ang II) from angiotensin I, a

function independent of the angiotensin-converting enzyme (ACE).[1][3] Furthermore, chymase

is involved in the activation of transforming growth factor-β (TGF-β), matrix metalloproteinases

(MMPs), and various cytokines, implicating it in tissue remodeling, inflammation, and fibrosis.[1]

The diverse roles of chymase in cardiovascular and inflammatory diseases have made it an

attractive therapeutic target. This guide provides a comprehensive overview of BI-1942 as a

chemical probe to facilitate the investigation of chymase biology and its potential as a drug

target.

Quantitative Data Summary
The following tables summarize the key quantitative data for BI-1942 and its designated

negative control, BI-1829.

Table 1: In Vitro Potency and Selectivity of BI-1942
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Parameter BI-1942
BI-1829 (Negative
Control)

Reference

Human Chymase

IC50
0.4 nM 850 nM [1][2]

Cathepsin G IC50 110 nM Not Reported [1]

Selectivity (Cathepsin

G/Chymase)
>100-fold Not Applicable [1]

Angiotensin II

Formation (Human

Plasma) IC50

198 nM Not Reported

Table 2: Off-Target Selectivity Profile of BI-1942

Target Family Screening Panel Results Reference

Proteases

Eurofins Protease

Panel (37 proteases

@ 10 µM)

Only significant

inhibition of chymase

and cathepsin G

[1]

GPCRs

PRESTO-TANGO

(315 targets @ 10

µM)

Significant inhibition of

KOR (96%) and 5-

HT1D (53%)

[1]

GPCRs
Donated Chemical

Probes Panel

One off-target:

HTR1D (Ki = 1130.61

nM)

General Safety
Eurofins SafetyScreen

(44 targets @ 10 µM)
Clean

Note on GPCR Selectivity: There is a discrepancy in the reported off-target effects on G-

protein-coupled receptors (GPCRs). One source reports significant inhibition of the Kappa-

opioid receptor (KOR) and the 5-HT1D serotonin receptor, while another indicates a clean

profile with only a weak interaction at the HTR1D (5-HT1D) receptor. Researchers should

consider these potential off-target effects in their experimental design and interpretation.
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Table 3: Physicochemical and In Vitro DMPK Properties of BI-1942

Property Value Reference

Molecular Weight (Da) 434.5 [1]

Solubility @ pH 7.4 (µg/mL) >93 [1]

Solubility @ pH 4.5 (µg/mL) 50 [1]

Human Plasma Protein

Binding (%)
97.3 [1]

Microsomal Stability

(Human/Mouse/Rat)
<30% of hepatic blood flow [1]

Recommended Cellular

Concentration
100 nM

Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways involving chymase and the experimental

workflow for characterizing a chemical probe like BI-1942 are provided below.
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Caption: Chymase signaling cascade and point of intervention by BI-1942.
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Caption: Experimental workflow for the validation of BI-1942 as a chemical probe.
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Experimental Protocols
The following are detailed methodologies for key experiments based on the primary literature

and established assay principles. While the full experimental details from the primary

publication for BI-1942 were not publicly available, these protocols represent the standard

methods used for such characterizations.

Protocol 1: Human Chymase Inhibition Assay
(Colorimetric)
This assay determines the in vitro potency of BI-1942 against purified human chymase.

Materials:

Recombinant Human Chymase (CMA1)

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% (v/v) Tween-20

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

BI-1942 and BI-1829 (dissolved in 100% DMSO)

96-well microplate

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

Compound Preparation: Prepare a serial dilution of BI-1942 and BI-1829 in 100% DMSO. A

typical starting concentration is 1 mM, serially diluted to cover a range from picomolar to

micromolar.

Assay Plate Setup:

Add 2 µL of diluted compound or DMSO (for control wells) to the appropriate wells of a 96-

well plate.

Add 88 µL of Assay Buffer to all wells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b10796930?utm_src=pdf-body
https://www.benchchem.com/product/b10796930?utm_src=pdf-body
https://www.benchchem.com/product/b10796930?utm_src=pdf-body
https://www.benchchem.com/product/b10796930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10796930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 5 µL of recombinant human chymase solution (final concentration ~1-5 nM) to all

wells except the "no enzyme" control wells.

Mix gently and pre-incubate for 15 minutes at room temperature.

Reaction Initiation: Add 5 µL of the substrate solution (Suc-AAPF-pNA, final concentration

~100 µM) to all wells to start the reaction.

Data Acquisition: Immediately begin kinetic reading of the absorbance at 405 nm every 60

seconds for 15-30 minutes at 37°C.

Data Analysis:

Calculate the initial reaction velocity (Vmax) from the linear portion of the absorbance

curve for each well.

Determine the percent inhibition for each concentration of the test compound relative to

the DMSO control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cathepsin G Inhibition Assay (Colorimetric)
This assay is performed to determine the selectivity of BI-1942 against a closely related serine

protease.

Materials:

Recombinant Human Cathepsin G

Assay Buffer: 100 mM HEPES, pH 7.5, 500 mM NaCl, 0.05% (v/v) Tween-20

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

BI-1942 (dissolved in 100% DMSO)

96-well microplate
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Microplate reader

Procedure: The procedure is analogous to the chymase inhibition assay, with the following

modifications:

Use recombinant human Cathepsin G instead of chymase.

The final concentration of Cathepsin G is typically in the range of 10-20 nM.

The assay buffer composition is adjusted as indicated above.

Protocol 3: Angiotensin II Formation Assay in Human
Plasma
This assay measures the ability of BI-1942 to inhibit the endogenous chymase activity in a

complex biological matrix.

Materials:

Human plasma (collected with heparin or citrate)

Angiotensin I (human)

BI-1942 (dissolved in DMSO)

ACE inhibitor (e.g., captopril) to block Ang II formation by ACE

Reaction termination solution (e.g., ice-cold ethanol with an internal standard)

LC-MS/MS system for Ang II quantification

Procedure:

Plasma Preparation: Thaw frozen human plasma on ice.

Inhibitor Pre-incubation: In a microcentrifuge tube, mix plasma with the ACE inhibitor and

varying concentrations of BI-1942 or DMSO (control). Pre-incubate for 15 minutes at 37°C.
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Reaction Initiation: Add Angiotensin I (final concentration ~1 µM) to initiate the reaction.

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

Reaction Termination and Sample Preparation: Stop the reaction by adding 2-3 volumes of

ice-cold ethanol. Vortex and centrifuge to precipitate proteins.

Quantification: Transfer the supernatant to a new tube, evaporate to dryness, and

reconstitute in a suitable mobile phase for LC-MS/MS analysis to quantify the amount of

Angiotensin II formed.

Data Analysis: Calculate the percent inhibition of Ang II formation at each BI-1942
concentration compared to the DMSO control and determine the IC50 value.

Conclusion
BI-1942 is a valuable research tool for elucidating the biological functions of chymase. Its high

potency and selectivity for human chymase make it suitable for a wide range of in vitro and cell-

based assays. The availability of a structurally related but significantly less potent negative

control, BI-1829, further strengthens its utility as a chemical probe. While there is currently no

in vivo data available for BI-1942, its well-characterized in vitro profile provides a solid

foundation for future studies. Researchers employing BI-1942 should be mindful of the

potential off-target effects on certain GPCRs at higher concentrations and design their

experiments accordingly. This technical guide provides the necessary data and protocols to

enable the effective use of BI-1942 in advancing our understanding of chymase-mediated

pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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